1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromothiophene moiety and a nitrophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formylation: The bromothiophene is then formylated to produce 4-bromothiophene-2-carbaldehyde.
Reductive Amination: The carbaldehyde is subjected to reductive amination with piperazine to form 1-[(4-bromothiophen-2-yl)methyl]piperazine.
Nitration: Finally, the piperazine derivative is nitrated using a mixture of concentrated nitric and sulfuric acids to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperazine rings.
Reduction: Reduced forms of the nitrophenyl and bromothiophene groups.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antiproliferative activity against cancer cells.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromothiophen-2-yl)methyl]piperazine: Lacks the nitrophenyl group but shares the bromothiophene moiety.
4-(4-Nitrophenyl)piperazine: Lacks the bromothiophene moiety but contains the nitrophenyl group.
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperazine: Similar structure but with a methyl group instead of a nitrophenyl group.
Uniqueness
1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both the bromothiophene and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-9-15(22-11-12)10-17-5-7-18(8-6-17)13-1-3-14(4-2-13)19(20)21/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGVZZWKGNLTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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